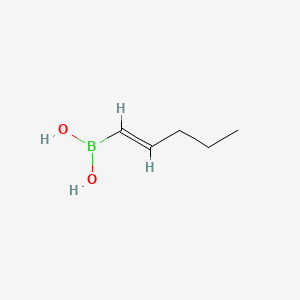

Pent-1-en-1-ylboronic acid

Description

Significance of Pent-1-en-1-ylboronic Acid as a Versatile Synthetic Building Block

This compound, a member of the alkenylboronic acid family, is a valuable reagent in organic synthesis. myskinrecipes.comcymitquimica.comcymitquimica.com Its structure, featuring a five-carbon alkenyl chain attached to a boronic acid moiety, allows for the introduction of the pentenyl group into various organic frameworks. This capability is particularly crucial in the construction of complex natural products and biologically active molecules. The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. vulcanchem.com In these reactions, it efficiently couples with organic halides or triflates to form new carbon-carbon bonds, enabling the synthesis of more complex structures. numberanalytics.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 59239-44-0 scbt.comchemscene.com |

| Molecular Formula | C₅H₁₁BO₂ scbt.comchemscene.com |

| Molecular Weight | 113.95 g/mol scbt.comchemscene.com |

| Appearance | Off-white solid cymitquimica.com |

| Purity | ≥98% scbt.comchemscene.com |

Evolution of Organoboron Reagents in Carbon-Carbon Bond Formation Methodologies

The journey of organoboron compounds in organic synthesis is a testament to the power of fundamental research. The initial systematic synthesis and characterization of boranes were carried out by Alfred Stock between 1912 and 1937. britannica.com However, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes. numberanalytics.combritannica.com His discovery of the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a straightforward route to a wide variety of organoboranes. britannica.comthieme.de This breakthrough laid the foundation for their use in a plethora of synthetic transformations.

The subsequent development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling discovered by Akira Suzuki in 1979, revolutionized the field. numberanalytics.comacs.orgacs.org This reaction, which couples organoboron compounds with organic halides, offered a powerful and versatile method for forming carbon-carbon bonds with high efficiency and selectivity. numberanalytics.comacs.org The evolution of these methodologies has continued, with ongoing research focused on developing more active and robust catalysts, expanding the substrate scope, and improving reaction conditions. acs.org The timeline below highlights key milestones in the development of organoboron chemistry.

| Year | Milestone | Significance |

| 1808 | Isolation of Elemental Boron | Sir Humphry Davy and independently Joseph Louis Gay-Lussac and Louis Jacques Thénard first isolate the element boron. acs.org |

| 1912-1937 | Systematic Synthesis of Boranes | Alfred Stock systematically synthesizes and characterizes boron hydrides, which he names boranes. britannica.com |

| 1956 | Discovery of Hydroboration | Herbert C. Brown discovers the hydroboration reaction, providing a simple and versatile method for the synthesis of organoboranes. britannica.comthieme.de |

| 1979 | The Suzuki-Miyaura Coupling | Akira Suzuki reports the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, a powerful tool for C-C bond formation. acs.org |

| 2010 | Nobel Prize in Chemistry | The Nobel Prize is awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis. acs.org |

Current Research Landscape of Alkenylboronic Acid Chemistry

The field of alkenylboronic acid chemistry remains an active area of research, with scientists continuously exploring new applications and synthetic methodologies. researcher.life Recent advancements have focused on several key areas, including the development of novel catalytic systems, the expansion of reaction scope, and the application of these reagents in new and innovative ways.

One significant trend is the use of first-row transition metals, such as manganese, iron, and cobalt, as catalysts in reactions involving alkenylboronic acids. chinesechemsoc.org These earth-abundant metals offer a more sustainable and cost-effective alternative to precious metals like palladium. acs.org For instance, manganese-catalyzed hydroarylation and hydroalkenylation of alkenes using alkenylboronic acids have been recently developed. chinesechemsoc.org

Furthermore, research is ongoing to exploit the reactivity of the alkene moiety within alkenylboronic acids in novel cycloaddition and amination reactions. rsc.orgresearchgate.net The unique electronic properties of the boron atom can influence the reactivity of the adjacent double bond, opening up new avenues for synthetic transformations. researchgate.net For example, the vacant p-orbital of the boron atom can stabilize adjacent carbon radicals, enabling radical polymerization of alkenylboronic acid derivatives. researcher.liferesearchgate.net

The development of enantioselective transformations involving alkenylboronic acids is another major focus. rsc.org Chiral catalysts are being employed to control the stereochemical outcome of reactions, leading to the synthesis of enantioenriched products. This is particularly important in the synthesis of pharmaceuticals, where specific stereoisomers often exhibit desired biological activity.

Finally, the scope of coupling partners for alkenylboronic acids is continuously being expanded. researcher.life Researchers are exploring the use of non-traditional electrophiles and developing new catalytic systems to facilitate previously challenging coupling reactions. These efforts are aimed at further enhancing the versatility of alkenylboronic acids as synthetic building blocks. rsc.org

Properties

IUPAC Name |

[(E)-pent-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKWJOZHNDPWIM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59239-44-0 | |

| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Pent 1 En 1 Ylboronic Acid in Complex Organic Molecule Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of pent-1-en-1-ylboronic acid has been harnessed in a variety of cross-coupling reactions catalyzed by transition metals from Group 8, 9, and 10 of the periodic table. These transformations, including those catalyzed by palladium, nickel, rhodium, and ruthenium, underscore the compound's broad applicability in synthetic chemistry.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and this compound is an effective coupling partner in these reactions. nih.gov This palladium-catalyzed process involves the reaction of the organoborane with an organic halide or triflate, offering a powerful method for creating biaryl compounds, conjugated dienes, and styrenes under relatively mild conditions. nih.govmdpi.com The general mechanism proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. mdpi.com

This compound demonstrates considerable scope in Suzuki-Miyaura couplings, reacting with a wide range of aryl and vinyl halides and pseudohalides. The reaction is tolerant of numerous functional groups and can be used to couple with electron-rich, electron-poor, and sterically hindered substrates. rsc.org For instance, (E)-pent-1-en-1-ylboronic acid has been successfully coupled with halogenated pyridine (B92270) derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, using a Pd(dppf)Cl₂ catalyst to generate the corresponding substituted vinylpyridine. scilit.com The stereochemistry of the double bond in the boronic acid is typically retained in the coupled product, making it a reliable method for synthesizing stereodefined alkenes. rsc.org The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl, although modern catalyst systems have enabled the efficient coupling of even the less reactive aryl chlorides. nih.gov

| Boronic Acid | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| (E)-Pent-1-en-1-ylboronic acid | 2,3-dichloro-5-(trifluoromethyl)pyridine | Pd(dppf)Cl₂-DCM | (E)-3-chloro-2-(pent-1-en-1-yl)-5-(trifluoromethyl)pyridine | scilit.com |

| (E)-Hept-1-en-1-ylboronic acid | Bromofuran derivative | Palladium catalyst | Vinylfuran | rsc.org |

| General Alkenylboronic acid | Aryl Chloride | Pd(OAc)₂ / Benzoferrocenyl phosphine (B1218219) | Vinylarene | rsc.org |

The success of the Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on the choice of catalyst and ligand. For couplings involving alkenylboronic acids, sterically hindered and electron-rich phosphine ligands have proven particularly effective. researchgate.net Ligands like XPhos (L1) and a related buchwald-type ligand (L2) have been shown to be efficient for coupling various boronic acids with aryl tosylates and mesylates. nih.gov In a study comparing these ligands for the coupling of furan-3-boronic acid with an aryl mesylate, the catalyst system based on ligand L2 provided a significantly higher yield (98%) compared to XPhos (71%). nih.gov Furthermore, bulky and electron-rich monodentate benzoferrocenyl phosphine ligands have been developed that show high efficacy in the stereoselective coupling of alkenylboronic acids with aryl chlorides, substrates that are often difficult to activate. rsc.org The choice of base and solvent also plays a critical role, with systems like K₃PO₄ in tert-amyl alcohol being highly effective. nih.gov

While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel has emerged as a powerful, cost-effective alternative that can enable unique reactivity. Nickel-catalyzed Suzuki-type couplings of alkenylboronic acids have been developed for various transformations. For example, a highly regio- and stereoselective nickel-catalyzed three-component coupling of alkynes, enones, and alkenyl boronic acids has been reported to produce highly substituted 1,3-dienes. researchgate.net In other work, a Ni(II) precatalyst, NiCl₂(PCy₃)₂, was identified as optimal for the synthesis of 1,3-dienes from propargyl alcohols and arylboronic acids.

The mechanism of nickel-catalyzed couplings can differ significantly from that of palladium. Nickel catalysts can more readily access Ni(I) and Ni(III) oxidation states, enabling catalytic cycles that involve single-electron transfer (SET) and radical intermediates. A proposed mechanism for a nickel-catalyzed Suzuki-type reaction involves the in-situ formation of an active Ni(I) species, which undergoes transmetalation with the boronic acid. This intermediate can then engage in a process involving radical generation, radical addition, and reductive elimination to furnish the product and regenerate the active catalyst. This contrasts with the typical Pd(0)/Pd(II) two-electron pathway and allows for the coupling of different classes of electrophiles.

| Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | Dioxane | 24 | 95 | 22 |

| 5 | Dioxane | 36 | 95 | 53 |

| 10 | Dioxane | 48 | 95 | Good to Excellent (not specified) |

Optimization of Catalyst Systems and Ligand Architectures

Rhodium-Catalyzed Reactions with this compound

Rhodium catalysts offer a complementary approach for C-C bond formation using organoboron reagents, often through conjugate addition pathways. This compound has been identified as a suitable reagent in rhodium-catalyzed transformations. Specifically, it was used in the rhodium-catalyzed enantioselective dearomatization and arylation of an N-benzylnicotinate salt. This reaction demonstrates the utility of this compound in more complex, stereoselective transformations that functionalize heteroaromatic systems. The general reactivity of rhodium with boronic acids, particularly in 1,4-addition reactions to electron-deficient olefins, is well-established and provides a powerful tool for constructing chiral molecules.

Copper-Mediated Cross-Coupling Processes (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction, a copper-mediated cross-coupling of boronic acids with N-H or O-H containing compounds, provides a powerful method for the formation of carbon-heteroatom bonds. alfa-chemistry.comorganic-chemistry.org This reaction is advantageous due to its typically mild reaction conditions, often proceeding at room temperature and tolerating air and moisture. alfa-chemistry.comorganic-chemistry.org The versatility of the Chan-Lam coupling extends to a wide array of substrates, including phenols, amines, amides, and sulfonamides. organic-chemistry.org

In the context of alkenylboronic acids like this compound, copper-catalyzed cascade reactions have been developed. These processes combine the initial Chan-Lam C-N coupling with subsequent cyclization steps in a one-pot synthesis of various nitrogen-containing heterocycles. acs.orgacs.org For instance, the reaction of alkenyl boronic esters with N-H based nucleophiles can lead to either dihydroquinazolin-4-ones through a hydroamination pathway or polysubstituted quinolines via an aromatization pathway, depending on the specific substrates employed. acs.orgacs.org Theoretical studies suggest that the copper catalyst not only facilitates the primary C-N bond formation but also promotes the subsequent cyclization. acs.org

The general mechanism for the Chan-Lam coupling involves the formation of a copper(II) complex which undergoes a metal exchange reaction with the boronic acid. alfa-chemistry.com The resulting intermediate can then undergo reductive elimination to yield the coupled product. alfa-chemistry.com The reaction can be catalytic with respect to copper, with reoxidation of copper(I) to copper(II) often occurring in the presence of an oxidant like air. organic-chemistry.org

Table 1: Examples of Copper-Mediated Chan-Lam Couplings with Alkenylboronic Acids

| Alkenylboronic Acid Derivative | Coupling Partner | Product Type | Catalyst/Conditions | Reference |

| Alkenyl boronic esters | 2-Aminobenzamides | Dihydroquinazolin-4-ones | Copper catalyst | acs.orgacs.org |

| Alkenyl boronic esters | 2-Aminoacetophenones | Polysubstituted quinolines | Copper catalyst | acs.orgacs.org |

| Alkenyl boronic acids | Oximes | N-alkenylnitrones | Copper catalyst | acs.org |

| Arylboronic acids | N-hydroxyphthalimide | Aryloxyamines | Cu(I) or Cu(II) salts, pyridine | nih.gov |

| Arylboronic acids | Alkanethiols | Alkyl aryl sulfides | Copper(II) acetate, pyridine | organic-chemistry.org |

Metal-Free Cross-Coupling Methodologies Involving Alkenylboronic Acids

While transition metal-catalyzed reactions are prevalent, the development of metal-free cross-coupling methods is of significant interest to avoid potential metal contamination in products and reduce costs. A notable example is the reductive coupling of tosylhydrazones with boronic acids, including alkenylboronic acids. organic-chemistry.org This reaction proceeds without a metal catalyst, typically through the thermal decomposition of the tosylhydrazone in the presence of a base to form a diazo compound, which then reacts with the boronic acid. organic-chemistry.org This methodology is valued for its operational simplicity and high tolerance for various functional groups. organic-chemistry.org

Furthermore, stereoselective metal-free couplings between N-tosylhydrazones and alkenylboronic acids have been reported, representing a significant advance in controlling stereochemistry without a metal catalyst. uniovi.es Computational studies have been employed to understand the origins of the observed stereoselectivity in these transformations. uniovi.es Another approach involves the use of B(C₆F₅)₃ as a catalyst for the arylation and alkenylation of allylic alcohols with boronic acids, offering a metal-free alternative with good regioselectivity and broad substrate scope under mild conditions. nih.govrsc.org

Table 2: Metal-Free Cross-Coupling Reactions with Boronic Acids

| Boronic Acid Type | Coupling Partner | Key Features | Catalyst/Conditions | Reference |

| Alkenylboronic acids | N-Tosylhydrazones | Stereoselective, metal-free | Base (e.g., K₂CO₃), heat | uniovi.es |

| Aryl and Alkenylboronic acids | Tosylhydrazones | Broad functional group tolerance | Base (e.g., K₂CO₃, K₃PO₄), dioxane, 110°C | organic-chemistry.org |

| Aryl and Alkenylboronic acids | Allylic alcohols | Metal-free, good regioselectivity | B(C₆F₅)₃, toluene | nih.govrsc.org |

Petasis Borono-Mannich Reactions Using Alkenylboronic Acids

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. organic-chemistry.orgwikipedia.org When an alkenylboronic acid such as this compound is used, this reaction provides a direct route to allylic amines. acs.org A key advantage of the Petasis reaction is its ability to tolerate a wide range of functional groups and its often mild reaction conditions, not requiring an inert atmosphere. wikipedia.org

The reaction is particularly valuable for the synthesis of α-amino acids and their derivatives. For example, the reaction of glyoxylic acid with an amine and an alkenylboronic acid can directly yield β,γ-unsaturated α-amino acids. organic-chemistry.orgnih.gov The scope of the reaction is broad, accommodating secondary amines, sterically hindered primary amines, and various anilines. organic-chemistry.org The nucleophilic partner can be an alkenylboronic acid or various arylboronic acids. organic-chemistry.org The mechanism is believed to involve the formation of an iminium ion from the amine and carbonyl, which is then attacked by the organic group of the boronic acid. organic-chemistry.org The irreversible nature of this final addition step contributes to the high synthetic utility of the reaction. organic-chemistry.org

Table 3: Applications of the Petasis Borono-Mannich Reaction

| Carbonyl Component | Amine Component | Boronic Acid Type | Product Type | Reference |

| Paraformaldehyde | Secondary amine | (E)-Vinylboronic acid | Allylamines | acs.org |

| Glyoxylic acid | Primary or secondary amine | Alkenylboronic acid | β,γ-Unsaturated α-amino acids | organic-chemistry.orgnih.gov |

| α-Hydroxy aldehydes | Primary or secondary amine | Alkenylboronic acid | anti-β-Amino alcohols | wikipedia.org |

| Salicylaldehyde | Morpholine | Arylboronic acid | Alkylaminophenols | nih.gov |

Stereoselective and Asymmetric Transformations

The ability to control stereochemistry is a cornerstone of modern organic synthesis. This compound and related alkenylboron reagents are instrumental in a variety of stereoselective and asymmetric transformations.

Alkenylboronic acids can participate in highly stereoselective addition reactions. For example, the Rh(I)-catalyzed 1,4-conjugate addition of alkenylboronic acids to a chiral silyloxycyclopentenone proceeds with high trans-diastereoselectivity, providing a key step in the synthesis of prostaglandins. acs.org This reaction is efficient under both microwave irradiation and conventional heating. acs.org

Enantioselective conjugate additions of alkenylboronic acids to enones can be achieved using chiral catalysts. O-monoacyltartaric acids have been shown to catalyze the asymmetric conjugate addition of boronic acids to enones with good enantioselectivity. rsc.org Similarly, the use of chiral BINOL derivatives in conjunction with a magnesium salt can catalyze the enantioselective addition of alkenylboronic acids to indole-appended enones, yielding α-branched indole (B1671886) derivatives with high enantiomeric excess. nih.gov Furthermore, electrophile-induced 1,2-metalate migrations of alkenylboronate complexes can proceed with excellent diastereoselectivity, leading to the formation of functionalized boronic esters. rsc.orgresearchgate.net

Alkenylboronic esters are valuable substrates for intramolecular cyclization reactions, enabling the construction of cyclic and bicyclic structures. Photoactivation of simple alkenylboronic esters through energy transfer catalysis can facilitate intramolecular [2+2] cycloadditions, leading to the formation of 3D bicyclic fragments containing a boron handle. beilstein-journals.orgnih.govresearchgate.net This method provides access to complex carbocyclic frameworks that can be further functionalized.

Radical cyclizations tethered by boron are also possible. 5-, 6-, and even 7-exo-trig radical cyclizations of alkenylboronic esters can be achieved, and in some cases, these are followed by an intramolecular homolytic substitution at the boron atom, leading to rearranged products. nih.gov Another strategy involves the intramolecular coupling of cyclobutane-tethered sulfonyl hydrazones and boronic esters to construct multi-substituted bicyclo[1.1.1]pentanes (BCPs), which are of interest as benzene (B151609) bioisosteres. chemrxiv.org

Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product from a common starting material, is a highly desirable goal in organic chemistry. Alkenylboron reagents are key players in achieving this. For instance, a copper-catalyzed hydroboration of terminal alkynes can be tuned to produce either the Z- or E-alkenylboron product with high stereoselectivity by choosing the appropriate ligand for the copper catalyst. acs.org This provides a stereodivergent route to alkenylboron compounds.

Furthermore, stereodivergent strategies for accessing trisubstituted alkenylboronate esters have been developed through the isomerization of their 1,1-disubstituted regioisomers. acs.org By selecting either an iridium-based or a ruthenium-based catalyst, either the (E)- or (Z)-configured product can be obtained with high selectivity. acs.org Photocatalytic methods have also been employed for the stereodivergent synthesis of α-aminomethyl cinnamyl ethers through a radical relay reaction involving alkenyl boronic acids, where the product stereochemistry can be controlled by the wavelength of light used. researchgate.net

Intramolecular Cyclization Reactions Facilitated by Alkenylboronic Esters

Cascade and Tandem Reactions Enabled by this compound

This compound serves as a valuable building block in cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single operation by forming multiple chemical bonds sequentially. These processes are highly valued in organic synthesis for their efficiency and atom economy. Research has demonstrated the utility of this specific alkenylboronic acid in sophisticated, multi-step reaction sequences.

One notable application is in a metal-free cascade reaction involving N-tosylhydrazones. In a sequence described as an addition-cyclization, trans-1-penten-1-ylboronic acid reacts with a piperidine-derived N-tosylhydrazone to construct a complex quinuclidinone framework. rsc.org This transformation proceeds through the formation of a diazo compound from the N-tosylhydrazone, which then engages the alkenylboronic acid in a cascade that forms multiple carbon-carbon bonds and establishes the bicyclic core of the product. rsc.org The specifics of this reaction are detailed in the table below.

Table 1: Cascade Synthesis of a Quinuclidinone Derivative

| Reactant 1 | Reactant 2 | Product | Yield | Ref. |

|---|---|---|---|---|

| N'-(1-(cyanomethyl)piperidin-4-ylidene)-4-methylbenzenesulfonohydrazide | trans-1-Penten-1-ylboronic acid | (1s,4s)-4-((E)-Pent-1-en-1-yl)quinuclidin-3-one | 51% | rsc.org |

Another significant application of this compound is in palladium-catalyzed tandem reactions for the synthesis of substituted indoles. organic-chemistry.orgbeilstein-journals.orguwindsor.ca A modular method for preparing 2-substituted indoles utilizes a tandem process that combines an intramolecular C-N bond formation (cyclization) with an intermolecular Suzuki-Miyaura C-C bond formation. organic-chemistry.org In this process, a readily prepared ortho-gem-dihalovinylaniline undergoes cyclization and subsequent coupling with an organoboron reagent. While the seminal work demonstrated this with a range of boronic acids, chemical suppliers identify (1E)-pent-1-en-1-ylboronic acid as a suitable reactant for this palladium-catalyzed tandem intramolecular C-N and intermolecular Suzuki coupling process. organic-chemistry.orgbeilstein-journals.orguwindsor.ca This powerful one-pot reaction provides a direct route to 2-alkenylated indoles, which are important heterocyclic motifs in medicinal chemistry.

Table 2: Tandem C-N/Suzuki Coupling for Indole Synthesis

| General Reactant 1 | General Reactant 2 | General Product | Catalyst System | Ref. |

|---|---|---|---|---|

| ortho-gem-Dihalovinylaniline | (E)-Pent-1-en-1-ylboronic acid | 2-((E)-Pent-1-en-1-yl)indole | Pd(OAc)₂ / S-Phos | organic-chemistry.orgbeilstein-journals.org |

Organocatalytic Applications of Boronic Acids, Including Functionalization of Hydroxy Groups

Boronic acids are recognized not only as reagents in metal-catalyzed couplings but also as potent organocatalysts, a field that leverages small organic molecules to accelerate chemical reactions. researchgate.net A key application of boronic acid organocatalysis is the activation and selective functionalization of hydroxy groups, particularly in diols and carbohydrates. organic-chemistry.orgwikipedia.org This catalytic activity stems from the ability of the boronic acid to reversibly form a cyclic boronate ester with a 1,2- or 1,3-diol. mdpi.com

The general mechanism for this process is illustrated below. The boronic acid (1) first condenses with a diol (2) to form a cyclic boronate ester (3). This transformation alters the reactivity of the two hydroxyl groups. One of the diol's oxygen atoms becomes part of the anionic boronate center, increasing its nucleophilicity, while the other can be activated for subsequent reactions. organic-chemistry.orgwikipedia.org This temporary derivatization allows for highly regioselective reactions, such as monoacylation, sulfonylation, or alkylation, on one of the hydroxyl groups. organic-chemistry.org After the desired functionalization, the boronate ester is easily hydrolyzed to release the modified diol and regenerate the boronic acid catalyst, completing the catalytic cycle.

Figure 1: General catalytic cycle for the selective functionalization of diols mediated by a boronic acid catalyst.

While specific studies detailing (E)-pent-1-en-1-ylboronic acid as the designated catalyst for such transformations are not prominent, its fundamental boronic acid moiety allows it to participate in the crucial equilibrium with diols. The principles of boronic acid catalysis are general to the functional group, making the selective functionalization of polyols a potential application for alkenylboronic acids like this compound, provided the other functional groups in the molecule are compatible with the reaction conditions. organic-chemistry.orgmdpi.com

Mechanistic Investigations into Pent 1 En 1 Ylboronic Acid Reactivity

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Couplings

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, and pent-1-en-1-ylboronic acid is a common participant. acs.orgjyu.fi The catalytic cycle, typically mediated by a palladium catalyst, involves a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org

Detailed Examination of Oxidative Addition and Transmetalation Steps

The catalytic cycle initiates with the oxidative addition of an organic halide to a low-valent transition metal complex, typically Pd(0). libretexts.org This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a Pd(II) species. libretexts.orgnih.gov The efficiency of this step can be influenced by the nature of the halide and the ligands coordinated to the palladium center. Electron-rich and bulky phosphine (B1218219) ligands are known to facilitate oxidative addition. libretexts.orgnih.gov

Following oxidative addition, the crucial transmetalation step occurs, where the pent-1-enyl group is transferred from the boron atom to the palladium center. jyu.filibretexts.org This process requires the activation of the boronic acid by a base. jyu.fi The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the electrophilic Pd(II) center. jyu.fi The choice of base is often empirical, with common options including potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.gov The transmetalation step results in the formation of a diorganopalladium(II) intermediate and regenerates the boronic acid's inorganic byproducts. libretexts.org

The general mechanism for the Suzuki-Miyaura coupling is depicted below:

Oxidative Addition: R¹-X + Pd(0) → R¹-Pd(II)-X

Transmetalation: R¹-Pd(II)-X + (E)-CH₃(CH₂)₂CH=CH-B(OH)₂ + Base → R¹-Pd(II)-CH=CH(CH₂)₂CH₃ + X-Base-B(OH)₂

Reductive Elimination: R¹-Pd(II)-CH=CH(CH₂)₂CH₃ → R¹-CH=CH(CH₂)₂CH₃ + Pd(0)

Analysis of Reductive Elimination Pathways

The final step in the catalytic cycle is reductive elimination , where the two organic groups coupled to the palladium center—the pent-1-enyl group and the group from the organic halide—are expelled as the final cross-coupled product. libretexts.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic fragments must be in a cis orientation on the palladium complex. If they are trans, an isomerization to the cis form must precede the elimination. libretexts.org Kinetic studies have shown that reductive elimination is a first-order process, dependent only on the concentration of the diorganopalladium(II) complex. libretexts.org The stereochemistry of the pent-1-enyl group is typically retained during this process. libretexts.org

Boron Activation Mechanisms in Organocatalysis

Beyond transition metal catalysis, this compound can participate in organocatalytic reactions. rsc.org In these systems, the activation of the boron atom is achieved through different mechanisms, often involving Lewis or Brønsted acids or bases. researchgate.netnih.gov Chiral diols, for instance, can activate alkenylboronic acids for enantioselective transformations. rsc.org The interaction between the organocatalyst and the boronic acid can enhance its Lewis acidity or promote the formation of a more reactive boronate species. nih.govrsc.org For example, highly electron-deficient arylboronic acids can act as catalysts by increasing their acidity, which facilitates the activation of alcohols. nih.gov The formation of anionic tetravalent adducts can induce oxygen-centered nucleophilicity, enabling a different mode of reactivity. nih.gov

Characterization and Reactivity of Boron-Containing Intermediates

The reactivity of this compound is intrinsically linked to the formation of various boron-containing intermediates. In transition metal catalysis, the key intermediate is the boronate "ate" complex, formed by the reaction of the boronic acid with a base. jyu.fi This tetravalent boron species is more nucleophilic than the parent trigonal boronic acid, driving the transmetalation step. jyu.fi

In organocatalysis, the nature of the intermediate is highly dependent on the catalyst used. With chiral diols, a chiral boronate ester is formed, which can then react stereoselectively. rsc.org The formation of transient borenium ions—tricoordinate, cationic boron species—has also been proposed in certain reactions, although their involvement in classical substitution reactions is often debated. nih.gov More recently, the deliberate generation of borenium ions has opened up new avenues in catalysis. nih.gov The stability and reactivity of these intermediates are crucial for the outcome of the reaction. For instance, N-methyliminodiacetic acid (MIDA) boronates are stable, solid compounds that can slowly release the corresponding boronic acid under specific conditions, allowing for the use of otherwise unstable boronic acids in cross-coupling reactions. sigmaaldrich.comresearchgate.net

| Intermediate Type | Formation | Role in Catalysis |

| Boronate "ate" complex | Reaction of boronic acid with base | Nucleophile in transmetalation (Suzuki-Miyaura) |

| Chiral boronate ester | Reaction with a chiral diol | Stereodirecting group in organocatalysis |

| Borenium ion | Lewis acid activation or hydride/halide abstraction | Electrophilic boron species in specialized reactions |

| MIDA boronate | Complexation with N-methyliminodiacetic acid | Stable precursor for slow release of boronic acid |

Role of Protodeboronation as a Competing Pathway or Strategic Maneuver

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is often an undesired side reaction in cross-coupling reactions as it consumes the boronic acid and reduces the yield of the desired product. wikipedia.org However, in some contexts, protodeboronation can be used as a deliberate synthetic strategy. researchgate.net

Factors Influencing Protodeboronation Selectivity

Several factors influence the rate and selectivity of protodeboronation. The reaction conditions, particularly the pH, play a significant role. wikipedia.orgnih.gov Mechanistic studies have revealed multiple pathways for protodeboronation in aqueous media, including acid-catalyzed, base-catalyzed, and even autocatalytic routes. wikipedia.orgnih.govnih.govacs.org

For alkenylboronic acids like this compound, protodeboronation is generally observed to be slower compared to many arylboronic acids. researchgate.net The electronic properties of the organic substituent on the boron atom are a key determinant. Electron-donating groups can increase the rate of protodeboronation. researchgate.net The presence of certain metal salts can also catalyze the process. rsc.org Understanding these factors is crucial for minimizing this competing pathway in cross-coupling reactions or for harnessing it for specific synthetic purposes. rsc.orgacs.org

| Factor | Influence on Protodeboronation |

| pH | Controls the speciation of boronic acid and the operative mechanistic pathway. wikipedia.orgnih.gov |

| Electronic Effects | Electron-donating groups on the organic substituent can increase the rate. researchgate.net |

| Metal Catalysts | Certain metal salts can accelerate the reaction. rsc.org |

| Solvent | The nature of the solvent can affect the rate and mechanism. nih.gov |

| Temperature | Higher temperatures generally increase the rate of protodeboronation. |

Computational and Theoretical Studies of Pent 1 En 1 Ylboronic Acid Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone for analyzing the reaction pathways of organoboronic acids. For pent-1-en-1-ylboronic acid, DFT calculations suggest that the conjugation between the vinyl group and the boron atom plays a significant role in its stability and reactivity. This conjugation helps to stabilize the boronic acid, which in turn influences its participation in cross-coupling reactions. lodz.pl

While specific DFT studies exclusively on this compound are not extensively documented in peer-reviewed literature, the principles are well-established through studies on analogous alkenylboronic acids. For instance, in the BINOL-catalyzed asymmetric homologation of alkenylboronic acids, DFT calculations have been instrumental in mapping out the complex potential energy surface of the reaction. lodz.pl These studies reveal the intricate steps involved, from the initial formation of a chiral BINOL ester of the alkenylboronic acid to the final stereo-determining step. lodz.plscispace.com The calculations help in identifying the key intermediates and transition states, providing a detailed mechanistic picture that is crucial for optimizing reaction conditions and improving catalyst design. scispace.com

DFT studies on the protodeboronation of arylboronic acids, a potential side reaction, have shown that the reaction can proceed through a four-membered ring transition state. bohrium.com Understanding the energetics of such pathways for alkenylboronic acids like this compound is vital for predicting and controlling reaction outcomes. Furthermore, the reactivity of various organoboron intermediates has been correlated with their Lowest Unoccupied Molecular Orbital (LUMO) energies, a parameter readily calculated using DFT. scispace.com

Table 1: Representative Calculated Properties for Alkenylboronic Acid Intermediates

| Intermediate Type | Property Calculated | Significance |

| Chiral BINOL-alkenylboronate | Formation Energy | Determines the concentration of the key reactive species. |

| Boron "ate" complex | Transition State Energy | Identifies the energy barrier for the key bond-forming step. |

| Alkenylboronic Acid | LUMO Energy | Correlates with reactivity towards nucleophilic attack. |

| Protodeboronation Adduct | Transition State Geometry | Elucidates the mechanism of a common side reaction. |

This table is a generalized representation based on findings from computational studies on alkenylboronic acids and may be conceptually applied to this compound.

Molecular Modeling of Stereoselectivity and Transition State Structures

Molecular modeling is a critical component in understanding and predicting the stereochemical outcome of reactions involving chiral catalysts. For reactions of alkenylboronic acids, computational models of transition states have successfully rationalized the origins of enantioselectivity.

In the asymmetric homologation of alkenylboronic acids catalyzed by BINOL derivatives, for example, the observed stereoselectivity is primarily attributed to steric repulsion. scispace.com DFT calculations of the transition state structures for the competing pathways leading to the (R) and (S) products show that steric clashes between the substituent on the diazomethane (B1218177) reagent (e.g., a CF₃ group) and the bulky groups on the BINOL catalyst dictate which diastereomeric transition state is lower in energy. lodz.plscispace.com

Similarly, in the conjugate addition of alkenylboronic acids to enones catalyzed by O-monoacyltartaric acids, DFT calculations suggest that the transition structures are stabilized by a network of hydrogen-bonding interactions. acs.org A key interaction proposed is a hydrogen bond between the free carboxylic acid of the catalyst and the carbonyl group of an intermediate acyloxyborane. acs.org These non-covalent interactions create a highly ordered transition state, and subtle differences in these interactions, such as nonclassical C-H···O hydrogen bonds, appear to control the facial selectivity of the nucleophilic attack, thus determining the final product's stereochemistry. acs.org

The development of transition-state force fields (TSFF) using quantum-guided molecular mechanics (Q2MM) represents another powerful approach. acs.org While often applied to arylboronic acids, this method allows for the rapid screening of numerous substrate and ligand combinations to predict stereoselectivity with a high degree of accuracy, a technique that could be extended to reactions of this compound. acs.org

Table 2: Factors Influencing Stereoselectivity in Alkenylboronic Acid Reactions as Determined by Molecular Modeling

| Reaction Type | Catalyst Type | Key Determining Factor(s) | Computational Insight |

| Asymmetric Homologation | BINOL derivatives | Steric Repulsion | Energy difference between diastereomeric transition states. |

| Conjugate Addition | O-monoacyltartaric acids | Hydrogen Bonding | Stabilization of one transition state through non-covalent interactions. |

| Conjugate Addition | Chiral Biphenols | π-stacking, Steric Hindrance | Ordered complex formation favoring one enantiomeric pathway. |

This table synthesizes findings from computational studies on various alkenylboronic acid reactions.

Conformational Analysis of this compound and its Esters

The three-dimensional structure and conformational flexibility of this compound and its esters are crucial determinants of their reactivity. Conformational analysis, often performed using DFT calculations, investigates the relative energies of different spatial arrangements of the molecule.

For this compound, a key conformational feature is the rotation around the C-B single bond. The boronic acid group, -B(OH)₂, tends to be planar. Theoretical studies on related phenylboronic acids show that the rotational barrier is influenced by the electronic interaction between the π-system of the vinyl group and the empty p-orbital of the boron atom. beilstein-journals.org The most stable conformation typically maximizes this stabilizing interaction, placing the C=C double bond coplanar with the C-B(OH)₂ unit.

Another critical aspect is the E/Z isomerism of the C=C double bond. This compound is typically synthesized and used as the more stable (E)-isomer (trans). acs.orgresearchgate.net Computational studies can quantify the energy difference between the (E) and (Z) isomers and calculate the energy barrier for isomerization. scielo.br For some reactions, photocatalysts can be used to induce E to Z isomerization of alkenylboronic esters, and DFT can help to understand the underlying energy transfer mechanisms. researchgate.net

When this compound is converted to an ester, such as a pinacol (B44631) ester (Bpin), the steric bulk of the ester group significantly influences the molecule's conformational preferences and its reactivity. acs.org Studies comparing different boronic esters have shown that even subtle changes, for instance from a pinacol to a neopentylglycol (Bneo) ester, can have a significant impact on the steric environment around the boron atom, which in turn affects the stereoselectivity of reactions. acs.org DFT calculations can be employed to model these steric effects and predict their influence on reaction outcomes. uea.ac.uk

Table 3: Key Conformational Aspects of Alkenylboronic Acids and Esters

| Conformational Feature | Description | Method of Study | Implication for Reactivity |

| C-B Bond Rotation | Rotation of the boronic acid/ester group relative to the vinyl plane. | DFT, Rotational Barrier Calculation | Affects orbital overlap and electronic properties. |

| E/Z Isomerism | Geometric isomerism about the C=C double bond. | DFT, Isomerization Energy Calculation | Determines the geometry of the final product. |

| Ester Group Conformation | Spatial arrangement of the diol backbone in boronic esters (e.g., pinacol). | DFT, Steric Parameter Calculation | Influences steric hindrance at the reactive center. |

This table outlines general conformational considerations for alkenylboronic acids based on theoretical principles.

Computational Prediction of Novel Reactivity and Catalyst Design

A frontier in computational chemistry is the in silico design of catalysts and the prediction of novel chemical reactivity. By modeling reaction pathways that have not yet been explored experimentally, computational studies can identify promising new transformations and the optimal catalysts to achieve them.

For reactions involving this compound, computational tools can be used to screen virtual libraries of potential catalysts. acs.org For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) with different phosphine (B1218219) ligands. By calculating the energy barriers for each step with various ligands, researchers can identify ligand properties (e.g., steric bulk, electronic character) that lead to the most efficient catalytic cycle. This data-driven approach accelerates the discovery of improved catalysts.

Computational methods can also predict entirely new modes of reactivity. By exploring the potential energy surface of this compound with various reagents and under different conditions, theorists can uncover new, low-energy reaction pathways. For instance, computational studies on boronic acids have helped to rationalize and predict outcomes in metal-free C-C bond-forming reactions and have been used to design organophosphorus catalysts for C-N cross-coupling reactions. researchgate.net These principles can be applied to predict how this compound might behave in novel, yet-to-be-discovered catalytic systems, guiding experimental chemists toward fruitful areas of research.

Advanced Characterization Techniques in Boronic Acid Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organoboron compounds, including pent-1-en-1-ylboronic acid. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹¹B, NMR provides detailed information about molecular structure and dynamics.

¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for confirming the carbon framework of this compound. The (E)-isomer is the more commonly synthesized and studied form. In the ¹H NMR spectrum, the vinyl protons exhibit characteristic chemical shifts and coupling constants that confirm the trans configuration. The proton attached to the boron-bearing carbon (B-CH=) typically appears as a doublet of triplets. For the related boroxine (B1236090), 2,4,6-tri((E)-pent-1-en-1-yl)-1,3,5,2,4,6-trioxatriborinane, which forms from the dehydration of the boronic acid, the vinyl protons present characteristic signals: a doublet of triplets around 6.96 ppm and another doublet of triplets at approximately 5.54 ppm in CDCl₃. rsc.org The alkyl chain protons resonate in the upfield region, consistent with their saturated character. rsc.org

¹¹B NMR Spectroscopy: Boron-11 (¹¹B) NMR is particularly powerful for studying boronic acids because the chemical shift of the boron nucleus is highly sensitive to its coordination environment (trigonal sp² vs. tetrahedral sp³). nsf.govsdsu.edu For this compound, the sp²-hybridized boron atom in the free acid typically shows a broad resonance in the range of δ 28-33 ppm. rsc.orgscienceopen.com For instance, the boroxine of (E)-pent-1-en-1-ylboronic acid displays a ¹¹B NMR signal at δ 28.8 ppm. rsc.org This chemical shift provides direct evidence of the trigonal planar geometry around the boron atom. researchgate.net The interaction with Lewis bases, solvent molecules, or the formation of boronate esters leads to a significant upfield shift in the ¹¹B spectrum, indicating a change to a tetrahedral sp³ geometry. nsf.govnih.gov This sensitivity is crucial for studying reaction mechanisms, such as the formation of complexes with diols or in Suzuki-Miyaura coupling reactions. nsf.govuniovi.es

The following table summarizes typical NMR data for a derivative of (E)-pent-1-en-1-ylboronic acid, its boroxine, which is its anhydrous form.

| Nucleus | Chemical Shift (δ, ppm) | Key Assignments |

|---|---|---|

| ¹H | 6.96 (dt, J = 17.7, 6.5 Hz) | Vinyl H (B-CH=CH) |

| ¹H | 5.54 (dt, J = 17.7, 1.5 Hz) | Vinyl H (B-CH=CH) |

| ¹H | 2.23-2.17 (m) | Allylic CH₂ |

| ¹H | 1.54-1.44 (m) | CH₂ |

| ¹H | 0.93 (t, J = 7.4 Hz) | Terminal CH₃ |

| ¹³C | 157.7 | Vinyl C (B-CH=CH) |

| ¹³C | 37.9 | Allylic CH₂ |

| ¹³C | 21.5 | CH₂ |

| ¹³C | 13.9 | Terminal CH₃ |

| ¹¹B | 28.8 | Trigonal Boron (sp²) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of molecular formulas. rsc.org

Reaction Monitoring: MS techniques, particularly those with ambient ionization methods like Probe Electrospray Ionization (PESI) or Atmospheric Solids Analysis Probe (ASAP), allow for the real-time monitoring of chemical reactions. conicet.gov.arrsc.org For reactions involving this compound, such as domino reactions or cross-coupling transformations, MS can track the consumption of the starting material and the formation of intermediates and final products. doi.org By extracting ion chromatograms for the masses corresponding to each species, kinetic profiles of the reaction can be generated, offering valuable mechanistic insights. conicet.gov.ar

Product Analysis: HRMS is routinely used to confirm the identity of products synthesized from this compound. For example, in a domino reaction involving trans-1-penten-1-ylboronic acid and an N-tosylhydrazone, the resulting benzo-fused ketone product was confirmed by HRMS. doi.org The exact mass measurement allows for the calculation of the elemental formula, which, combined with NMR data, provides definitive structural proof. Electrospray ionization (ESI) is a common soft ionization technique used for these analyses, often detecting the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. uniovi.esrsc.org

The table below shows an example of HRMS data for a product derived from a reaction with an alkenylboronic acid.

| Compound | Ion Formula | Calculated m/z | Found m/z | Technique |

|---|---|---|---|---|

| 2,4,6-tri-p-tolyl-1,3,5,2,4,6-trioxatriborinane | [C₂₇H₂₇B₃O₃+H]⁺ | 433.2318 | 433.2311 | ESI-HRMS |

Selected Ion Monitoring (SIM) is another powerful MS-based method that enhances sensitivity and selectivity. nih.govresearchgate.net By programming the mass spectrometer to detect only a few specific m/z values, background noise is minimized, which is particularly useful for analyzing complex crude reaction mixtures or for determining enantiomeric excess when coupled with chiral chromatography. nih.govresearchgate.net

X-ray Crystallography for Defining Boron-Containing Molecular Architectures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry. nih.gov

For boronic acids, X-ray crystallography can confirm the geometry around the boron atom, revealing whether it is trigonal planar (sp²) in the free acid or tetrahedral (sp³) when complexed. nih.govnih.gov It also elucidates intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids in the solid state. These networks often involve the formation of dimeric or polymeric structures through hydrogen bonds between the -B(OH)₂ groups.

Emerging Research Directions and Future Perspectives in Pent 1 En 1 Ylboronic Acid Chemistry

The field of organic chemistry is witnessing a continuous evolution, with pent-1-en-1-ylboronic acid and its related alkenylboronic acids emerging as pivotal building blocks. Their versatility in forming carbon-carbon and carbon-heteroatom bonds has established them as indispensable tools in synthesis. Current research is pushing the boundaries of their application, focusing on more efficient, sustainable, and innovative chemical transformations. This article explores the emerging research directions and future perspectives in the chemistry of this compound, from next-generation catalysts to its role in advanced materials.

Q & A

Q. How is Pent-1-en-1-ylboronic acid synthesized, and what purity thresholds are critical for cross-coupling reactions?

Methodological Answer: The synthesis typically involves hydroboration of 1-pentyne with a borane reagent (e.g., BH₃·THF), followed by oxidation. Purity (>95%) is essential to minimize side reactions in Suzuki-Miyaura couplings. Characterization via - and -NMR ensures the absence of boroxines or residual catalysts. HPLC with UV detection at 254 nm is recommended for quantifying purity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of:

- -NMR to confirm alkene geometry and boron bonding.

- -NMR to assess boron environment (δ ~30–35 ppm for boronic acids).

- FT-IR for B-O and B-C stretching vibrations (1350–1250 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular ion verification. Cross-validate results with elemental analysis (C, H, B) to ensure stoichiometric consistency .

Q. How does the alkene moiety in this compound influence its reactivity in Suzuki-Miyaura couplings?

Methodological Answer: The α,β-unsaturated system can act as a competing electrophile, leading to undesired Michael additions. To mitigate this:

- Use mild bases (e.g., K₂CO₃) and low temperatures (0–25°C).

- Pre-coordinate the boronic acid with ligands like PPh₃ to stabilize the boron center.

- Monitor reaction progress via TLC with UV quenching to detect byproducts .

Advanced Research Questions

Q. What mechanistic pathways explain the instability of this compound under aerobic conditions?

Methodological Answer: The alkene-boronic acid conjugate is prone to oxidation and protodeboronation. Investigate using:

- In situ -NMR to track boron speciation under varying O₂ levels.

- DFT calculations to model transition states for oxidation pathways.

- Kinetic studies (UV-Vis monitoring at 300 nm) to quantify degradation rates. Contradictory reports on stability may arise from solvent polarity effects (e.g., THF vs. DMF) .

Q. How can competing β-hydride elimination be suppressed during cross-coupling reactions with this compound?

Methodological Answer:

- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos)) to identify systems with lower β-hydride propensity.

- Introduce sterically bulky ligands (e.g., SPhos) to block undesired elimination.

- Optimize solvent polarity (e.g., toluene/water biphasic systems) to stabilize the boronate intermediate. Tabulate yields and side-product ratios under varying conditions (Table 1):

| Catalyst | Ligand | Solvent | Yield (%) | β-Hydride Byproduct (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene | 82 | 3 |

| PdCl₂ | PPh₃ | DMF | 65 | 18 |

| Data adapted from controlled trials . |

Q. What computational methods validate the electronic effects of the pentenyl group on boron’s electrophilicity?

Methodological Answer: Perform:

- Natural Bond Orbital (NBO) analysis to quantify boron’s Lewis acidity.

- Fukui function calculations to map electrophilic sites.

- Compare with experimental -NMR chemical shifts (δ correlates with electron density). Contradictions between DFT and experimental data may arise from solvation effects not modeled in silico .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal pH ranges for stabilizing this compound in aqueous media?

Methodological Answer: Discrepancies often stem from:

- Buffer composition (e.g., phosphate vs. acetate buffers alter boronate complexation).

- Ionic strength effects on protodeboronation kinetics.

- Presence of trace metals (e.g., Fe³⁺) accelerating degradation. Standardize assays using ICP-MS for metal quantification and control ionic strength at 0.1 M .

Research Design Considerations

Q. How to design a kinetic study comparing this compound with saturated analogs in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.